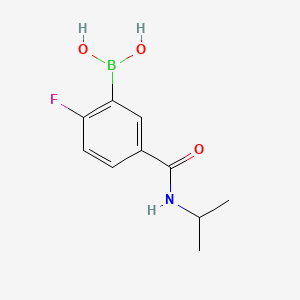

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Description

Properties

IUPAC Name |

[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BFNO3/c1-6(2)13-10(14)7-3-4-9(12)8(5-7)11(15)16/h3-6,15-16H,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCRUGKRIPMSQHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(=O)NC(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90660253 | |

| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-49-3 | |

| Record name | B-[2-Fluoro-5-[[(1-methylethyl)amino]carbonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874289-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-Fluoro-5-[(propan-2-yl)carbamoyl]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90660253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Technical-Guide-to-the-Synthesis-of-(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic-Acid

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a key building block in contemporary medicinal chemistry, valued for its role in constructing complex molecular architectures via cross-coupling reactions. This guide provides a comprehensive overview of its synthesis, focusing on the Directed ortho-Metalation (DoM) strategy. We delve into the mechanistic principles, provide a detailed, field-tested experimental protocol, and outline essential characterization, safety, and troubleshooting procedures. This document is intended to serve as an authoritative resource for chemists engaged in pharmaceutical research and development, offering both theoretical insights and practical guidance for the reliable synthesis of this important reagent.

Introduction

Chemical Identity and Properties

This compound is a trifunctional aromatic compound featuring a boronic acid, a fluorine atom, and an N-isopropylcarboxamide group. This specific arrangement of functional groups makes it a highly valuable and versatile reagent in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction.

| Property | Data |

| IUPAC Name | This compound |

| Synonyms | 2-Fluoro-5-[(isopropylamino)carbonyl]phenylboronic acid |

| CAS Number | 874289-49-3[1] |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.02 g/mol |

| Appearance | White to off-white solid |

| Storage | Inert atmosphere, room temperature[1] |

Significance in Medicinal Chemistry

Arylboronic acids are foundational reagents in the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in many approved drugs and clinical candidates. The title compound is particularly useful because:

-

The boronic acid moiety is a versatile functional group for palladium-catalyzed cross-coupling reactions.[2]

-

The fluoro substituent can enhance metabolic stability, improve binding affinity, and modulate the pKa of adjacent functional groups, making it a desirable feature in drug design.

-

The N-isopropylcarboxamide group not only provides a point for further molecular elaboration but, more importantly, serves as a powerful directing group in the synthesis of the molecule itself.

Overview of Synthetic Strategies

The synthesis of polysubstituted aromatic compounds requires precise control over regioselectivity. For this compound, the most effective and widely employed strategy is Directed ortho-Metalation (DoM) . This approach leverages the coordinating power of the amide group to direct a strong base to deprotonate the adjacent ortho-position, creating a nucleophilic aryl anion that can be trapped with a boron electrophile.[3][4]

Retrosynthetic Analysis and Mechanistic Principles

The synthesis begins with the commercially available or readily synthesized precursor, 4-fluoro-N-isopropylbenzamide. The core transformation is a regioselective borylation at the position ortho to the amide directing group.

The Directed ortho-Metalation (DoM) Strategy

DoM is a powerful tool for the functionalization of aromatic rings, offering superior regiocontrol compared to classical electrophilic aromatic substitution.[3] The amide group is an excellent Directed Metalation Group (DMG) because the carbonyl oxygen can chelate to the lithium cation of an organolithium base, pre-positioning the base for deprotonation of the nearby C-H bond.[5][6]

Key Reaction Mechanism

The synthesis proceeds through a two-step sequence:

-

Directed Lithiation: 4-Fluoro-N-isopropylbenzamide is treated with a strong, hindered base, typically lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi), at low temperature (-78 °C). The amide directs the base to selectively abstract the proton at the C2 position, forming a transient aryllithium intermediate. The low temperature is critical to prevent side reactions and decomposition.[4]

-

Borylation and Hydrolysis: The nucleophilic aryllithium species is then quenched with a boron electrophile, such as triisopropyl borate (B(Oi-Pr)₃). This forms a boronate ester intermediate. Subsequent acidic workup hydrolyzes the boronate ester to yield the final this compound.[2][7]

Step-by-Step Synthesis Procedure

Caution: sec-Butyllithium is pyrophoric and reacts violently with water. All operations must be performed under a dry, inert atmosphere (Nitrogen or Argon).

-

Reaction Setup: To a dry 250 mL three-neck flask under a nitrogen atmosphere, add 4-fluoro-N-isopropylbenzamide (5.0 g, 27.6 mmol).

-

Dissolution: Add anhydrous THF (100 mL) via cannula or syringe and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add sec-butyllithium (1.4 M in cyclohexane, 21.7 mL, 30.4 mmol, 1.1 equiv) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting deep orange/red solution at -78 °C for 1 hour. Self-Validation Check: At this stage, a small aliquot can be quenched with D₂O and analyzed by ¹H NMR to confirm complete deprotonation at the C2 position.

-

Borylation: To the aryllithium solution, add triisopropyl borate (7.6 mL, 33.1 mmol, 1.2 equiv) dropwise via syringe, again maintaining the temperature at -78 °C. The color of the solution should fade to light yellow.

-

Warming: After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then remove the cooling bath and allow the mixture to warm to room temperature slowly over 2 hours.

-

Quenching & Hydrolysis: Carefully pour the reaction mixture into a beaker containing 2 M aqueous HCl (100 mL) and stir vigorously for 30 minutes. This step hydrolyzes the boronate ester. [8][9]9. Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product as a solid.

Purification

The crude solid can be purified by trituration or recrystallization.

-

Trituration: Stir the crude solid vigorously in a minimal amount of cold diethyl ether or a hexane/ethyl acetate mixture. Collect the solid by vacuum filtration and wash with cold solvent to yield the pure product.

-

Yield: Typical yields range from 75-85%.

Characterization and Quality Control

The identity and purity of the final product must be confirmed through rigorous analytical methods.

Spectroscopic Analysis

-

¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the isopropyl group (doublet and septet), aromatic protons, the amide N-H proton, and the B(OH)₂ protons (a broad singlet).

-

¹³C NMR (100 MHz, DMSO-d₆): Signals for all 10 unique carbons should be present. The carbon attached to boron will show a characteristic broad signal.

-

¹⁹F NMR (376 MHz, DMSO-d₆): A single resonance corresponding to the fluorine atom.

-

Mass Spectrometry (ESI-): Expect to observe the [M-H]⁻ ion at m/z ≈ 224.0.

Purity Assessment

-

HPLC: Purity should be ≥98% as determined by reverse-phase HPLC with UV detection.

-

Melting Point: A sharp melting point indicates high purity.

Summary of Analytical Data

| Analysis | Specification |

| Appearance | White to off-white solid |

| ¹H NMR | Conforms to structure |

| Purity (HPLC) | ≥98% |

| Mass Spec | Conforms to expected m/z |

Safety, Handling, and Storage

-

Hazard Identification: sec-Butyllithium is highly reactive and pyrophoric. Triisopropyl borate and THF are flammable and irritants. Handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

-

Handling: All operations involving organolithium reagents must be conducted under strictly anhydrous and inert conditions to prevent fire and ensure reaction success.

-

Storage and Stability: Arylboronic acids can be susceptible to decomposition, particularly protodeboronation under basic aqueous conditions or thermal degradation to form boroxines (trimeric anhydrides). [10][11]It is recommended to store the final product under an inert atmosphere at room temperature or refrigerated to ensure long-term stability. [1]

Troubleshooting

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive s-BuLi. 2. Wet solvent or glassware. 3. Reaction temperature too high. | 1. Titrate the s-BuLi solution before use. 2. Ensure all equipment is oven-dried and solvent is anhydrous. 3. Maintain strict temperature control at -78 °C during lithiation. |

| Formation of Protodeboronated Byproduct | 1. Incomplete borylation before workup. 2. Moisture introduced during the reaction. | 1. Ensure sufficient stirring time after adding the borate ester. 2. Check for leaks in the inert gas setup. |

| Difficulty in Purification | 1. Presence of boroxine anhydride. 2. Incomplete hydrolysis. | 1. Dissolve the crude product in ether and wash with aqueous NaOH, then re-acidify to recover the boronic acid. 2. Ensure vigorous stirring during the acidic workup for at least 30 minutes. |

Conclusion

The synthesis of this compound is reliably achieved through a Directed ortho-Metalation strategy. This method offers excellent regioselectivity and good yields. By carefully controlling reaction parameters, particularly temperature and anhydrous conditions, and by validating the product with appropriate analytical techniques, researchers can confidently produce this valuable building block for application in pharmaceutical discovery and development.

References

-

ResearchGate. (2016). How Can I hydrolyse the boronate ester intermediate? [Online] Available at: [Link]

-

Dennis, J. K., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Online] Available at: [Link]

-

Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Online] Available at: [Link]

-

Sandoval, C. A., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Online] Available at: [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Online] Available at: [Link]

-

Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews. [Online] Available at: [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. [Online] Available at: [Link]

-

Leonori, D., et al. (2021). Studies on the Lithiation, Borylation, and 1,2-Metalate Rearrangement of O-Cycloalkyl 2,4,6-Triisopropylbenzoates. Angewandte Chemie International Edition. [Online] Available at: [Link]

-

Mortier, J. Directed Ortho Metalation. Unblog.fr. [Online] Available at: [Link]

-

Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. [Online] Available at: [Link]

-

Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Online] Available at: [Link]

-

Wikipedia. Directed ortho metalation. [Online] Available at: [Link]

-

Grokipedia. Directed ortho metalation. [Online] Available at: [Link]

-

Aggarwal Group. (2017). Standard Lithiation–Borylation A user's guide. [Online] Available at: [Link]

-

Myers, A. G. Research Group. ortho metalation. Harvard University. [Online] Available at: [Link]

- Google Patents. (2014). US20140330008A1 - Process for the preparation of boronic acid intermediates.

-

Soderquist, J. A. (2018). Lithiation-Borylation Methodology and Its Application in Synthesis. [Online] Available at: [Link]

-

Aggarwal Group. Lithiation-Borylation in Synthesis. [Online] Available at: [Link]

-

Scott, J. P., et al. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. University of Bristol Research Portal. [Online] Available at: [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Online] Available at: [Link]

-

ResearchGate. (2018). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Online] Available at: [Link]

-

Georganics. (2024). Phenylboronic acid – preparation and application. [Online] Available at: [Link]

-

ResearchGate. (2018). Synthesis and purification of [2-13C]-5-fluorouracil. [Online] Available at: [Link]

-

Royal Society of Chemistry. (2016). Total syntheses of seminolipid and its analogues by using 2,6-bis(trifluoromethyl)phenylboronic acid as protective reagent. [Online] Available at: [Link]

Sources

- 1. This compound | 874289-49-3 [sigmaaldrich.cn]

- 2. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. grokipedia.com [grokipedia.com]

- 5. uwindsor.ca [uwindsor.ca]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. US20140330008A1 - Process for the preparation of boronic acid intermediates - Google Patents [patents.google.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Physicochemical Properties of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Advantage of Fluorinated Boronic Acids in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, boronic acids stand out as remarkably versatile building blocks. Their prominence is largely attributed to their pivotal role in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds. The strategic incorporation of fluorine atoms into these molecules further amplifies their utility. Fluorine's unique properties—high electronegativity, small steric footprint, and its ability to modulate lipophilicity and metabolic stability—make fluorinated boronic acids highly coveted intermediates in the design and synthesis of novel pharmaceuticals and advanced materials.

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a sophisticated example of such a strategically designed reagent. The interplay between the ortho-fluoro substituent, which influences the electronic nature and reactivity of the boronic acid moiety, and the meta-isopropylcarbamoyl group, which offers a site for further molecular elaboration and impacts overall solubility and binding interactions, makes this compound a valuable asset in the synthetic chemist's toolbox. This guide aims to provide a comprehensive technical overview of its core physicochemical properties, synthesis, reactivity, and analytical characterization, offering both foundational knowledge and practical insights.

Part 1: Core Physicochemical Characteristics

A fundamental understanding of a compound's physicochemical properties is paramount for its effective use in research and development. These parameters dictate its behavior in different environments and are crucial for reaction optimization, formulation, and analytical method development.

Quantitative Data Summary

| Property | Value |

| CAS Number | 874289-49-3 |

| Molecular Formula | C₁₀H₁₃BFNO₃ |

| Molecular Weight | 225.02 g/mol |

| Appearance | Solid |

| Melting Point | Data not publicly available |

| Boiling Point | Data not publicly available |

| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |

| pKa | Estimated to be in the range of 4-9, influenced by the electron-withdrawing fluoro and carbamoyl groups.[1] |

Note on pKa: The acidity of arylboronic acids is influenced by substituents on the aromatic ring.[1] Electron-withdrawing groups, such as the fluorine atom and the isopropylcarbamoyl group in the topic molecule, tend to decrease the pKa, making the boronic acid more acidic compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[2][3] The equilibrium between the neutral trigonal form and the anionic tetrahedral form is pH-dependent, a critical consideration in aqueous reaction media.[1]

Part 2: Synthesis and Reactivity Profile

Synthetic Pathway: A Step-by-Step Approach

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A representative synthetic route is illustrated below.

Caption: A plausible synthetic route for this compound.

Detailed Experimental Protocol:

-

Reduction and Amidation: The synthesis can commence from 1-bromo-2-fluoro-5-nitrobenzene. The nitro group is first reduced to an amine using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation). The resulting aniline is then acylated with a suitable isopropylcarbonyl source, or the corresponding carboxylic acid can be activated and coupled with isopropylamine to form the amide.

-

Lithiation and Boration: This is a critical step for the formation of the C-B bond. The aryl bromide (N-isopropyl-4-bromo-3-fluorobenzamide) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (typically -78 °C) under an inert atmosphere. A strong organolithium base, such as n-butyllithium, is added dropwise to effect a lithium-halogen exchange. The resulting aryllithium intermediate is then quenched by the addition of an electrophilic boron source, commonly triisopropyl borate.

-

Hydrolysis: The reaction mixture is allowed to warm to room temperature, and the intermediate boronic ester is hydrolyzed, typically by the addition of an aqueous acid, to yield the final this compound. The product is then isolated and purified, often by recrystallization or chromatography.

Causality in Experimental Choices:

-

Low Temperature: The lithium-halogen exchange and subsequent boration are performed at -78 °C to prevent side reactions, such as the decomposition of the highly reactive aryllithium intermediate.

-

Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and anhydrous solvents must be used to ensure the success of the reaction.

-

Inert Atmosphere: An inert atmosphere (e.g., argon or nitrogen) is crucial to prevent the quenching of the organolithium intermediate by atmospheric oxygen or moisture.

Reactivity in Suzuki-Miyaura Cross-Coupling

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, a cornerstone of modern organic synthesis for forming biaryl and related structures.[4][5]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 eq.), this compound (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2-3 eq.) under an inert atmosphere.[4]

-

Solvent Addition: Add a degassed solvent system. Common choices include mixtures of toluene, dioxane, or DMF with water.[4]

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction's progress using techniques like TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or recrystallization.

Expert Insights on Reactivity: The electron-withdrawing nature of the fluoro and carbamoyl groups can influence the rate of transmetalation in the Suzuki-Miyaura cycle.[4] While this can sometimes lead to slower reactions compared to electron-rich boronic acids, it also offers a handle for tuning reactivity and selectivity in complex syntheses. The choice of catalyst, ligand, base, and solvent system is critical for optimizing the yield and purity of the desired product.[5]

Part 3: Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity, purity, and stability of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will show characteristic signals for the aromatic protons, the isopropyl group (a doublet for the methyls and a septet for the CH), and the amide N-H proton. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine and other substituents.

-

¹³C NMR: Provides a signal for each unique carbon atom in the molecule.

-

¹⁹F NMR: A key technique for fluorinated compounds, this will show a single resonance for the fluorine atom, with coupling to nearby protons.

-

¹¹B NMR: A characteristic broad signal is expected for the boron atom. The chemical shift can provide information about the hybridization state (trigonal vs. tetrahedral) of the boron, which is influenced by the solvent and pH.[6][7][8][9]

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to verify the elemental composition.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretching of the boronic acid, the N-H and C=O stretching of the amide group, and the C-F bond.

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing the purity of the compound. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid (e.g., formic acid or TFA), is typically employed.

Part 4: Safety, Handling, and Storage

As with all laboratory chemicals, this compound should be handled with care, following standard safety protocols.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10][11] In case of contact, rinse thoroughly with water.[10]

-

Storage: Store in a tightly closed container in a cool, dry place.[11][12] Boronic acids can be sensitive to air and moisture and may undergo dehydration to form boroxines.[13] Storing under an inert atmosphere can prolong shelf life.

References

-

Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. [Link]

-

A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]

-

CHAPTER 2: ¹¹B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. MDPI. [Link]

-

Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

-

Organic Acid SOP. University of Washington Environmental Health & Safety. [Link]

-

Phenylboronic Acid. PubChem. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity | MDPI [mdpi.com]

- 3. Phenylboronic Acid | C6H7BO2 | CID 66827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.pt [fishersci.pt]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. youtube.com [youtube.com]

An In-depth Technical Guide to the Characterization of Dabrafenib (GSK2118436)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dabrafenib, also known by its development code GSK2118436, is a cornerstone of targeted cancer therapy. As a potent and selective inhibitor of the RAF family of serine/threonine protein kinases, its primary therapeutic application is in the treatment of cancers harboring specific mutations in the BRAF gene, most notably V600E-mutant metastatic melanoma.[1][2][3] This guide provides a comprehensive overview of the essential characterization data for Dabrafenib, delving into its mechanism of action, physicochemical properties, and the analytical methodologies crucial for its study and clinical implementation.

Physicochemical and Pharmacokinetic Properties of Dabrafenib

A thorough understanding of a drug candidate's physicochemical properties is fundamental to its development. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation.

| Property | Value | Reference |

| IUPAC Name | N-{3-[5-(2-Amino-4-pyrimidinyl)-2-(1,1-dimethylethyl)-1,3-thiazol-4-yl]-2-fluorophenyl}-2,6-difluorobenzenesulfonamide | [4] |

| Molecular Formula | C23H20F3N5O2S2 | [4] |

| Molecular Weight | 519.56 g/mol | [4] |

| Metabolism | Primarily metabolized by CYP2C8 and CYP3A4 to form hydroxy-dabrafenib, which is then further metabolized to carboxy-dabrafenib. | [2] |

| Key Metabolites | Hydroxy-dabrafenib, Carboxy-dabrafenib, Desmethyl-dabrafenib | [2][5] |

Mechanism of Action: Targeted Inhibition of the MAPK Pathway

Dabrafenib's efficacy is rooted in its precise targeting of a key signaling pathway that, when dysregulated, drives cellular proliferation and survival in many cancers.

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is a critical signaling cascade that relays extracellular signals to the cell nucleus, thereby regulating gene expression involved in cell growth, differentiation, and survival.[6][7] In a significant portion of melanomas and other cancers, a specific mutation in the BRAF gene (such as V600E) leads to the constitutive activation of the BRAF protein.[2][8] This "always-on" state results in persistent downstream signaling through MEK and ERK, promoting uncontrolled cell proliferation and tumor growth.[7]

Dabrafenib functions as an ATP-competitive inhibitor, binding to the active conformation of the mutant BRAF kinase.[9] This binding action blocks the kinase activity of the mutated BRAF, thereby preventing the phosphorylation and activation of downstream MEK and ERK.[7][9] The ultimate consequence of this pathway inhibition is a halt in the cell cycle at the G1 phase, followed by the induction of apoptosis, characterized by the activation of caspase-3/7.[9][10]

Paradoxical Activation and the Rationale for Combination Therapy

An interesting and clinically significant phenomenon associated with BRAF inhibitors like Dabrafenib is the "paradoxical activation" of the MAPK pathway in BRAF wild-type cells.[7][9] In these cells, the inhibitor can promote the dimerization of RAF proteins, leading to the transactivation of CRAF and subsequent activation of MEK and ERK.[10] This can result in the development of secondary skin cancers, such as cutaneous squamous cell carcinomas.[7]

To counteract this effect and to overcome potential resistance mechanisms, Dabrafenib is often administered in combination with a MEK inhibitor, such as Trametinib.[11] This dual blockade of the MAPK pathway at two different points has been shown to be more effective than Dabrafenib monotherapy, leading to improved progression-free and overall survival rates in patients with BRAF V600-mutant melanoma.[11]

Preclinical and Clinical Characterization

The development of Dabrafenib was underpinned by extensive preclinical and clinical evaluation.

Preclinical Insights:

-

Potency and Selectivity: In cellular proliferation assays, Dabrafenib demonstrated high selectivity, potently inhibiting the growth of BRAF V600E-mutant cell lines (gIC50 < 200 nM) while having minimal effect on wild-type BRAF or RAS-mutant cell lines (gIC50 > 10 µM).[10][12] It also showed activity against other BRAF mutations like V600K and V600D.[10]

-

In Vivo Efficacy: In xenograft models of human melanoma with the BRAF V600E mutation, orally administered Dabrafenib led to tumor growth inhibition.[10][12] Pharmacodynamic analysis of these tumors revealed decreased ERK phosphorylation and the downregulation of the proliferation marker Ki67, confirming on-target activity.[9]

Clinical Significance: Dabrafenib, particularly in combination with Trametinib, has become a standard of care for patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations.[11] Clinical trials have demonstrated significant improvements in progression-free survival (PFS) and overall survival (OS) for the combination therapy compared to Dabrafenib alone.[11] Its use has also been extended to other malignancies with BRAF V600E mutations, such as non-small cell lung cancer (NSCLC) and anaplastic thyroid cancer.[11][13] Numerous ongoing clinical trials continue to explore its efficacy in various cancer types and in combination with other therapeutic agents.[13][14][15][16][17]

Analytical Methodologies for Characterization

Accurate and robust analytical methods are essential for the quantitative determination of Dabrafenib and its metabolites in biological matrices, which is critical for pharmacokinetic studies and therapeutic drug monitoring. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[2][4][5]

Protocol: Quantification of Dabrafenib in Human Plasma by LC-MS/MS

This protocol is a synthesized representation based on established methodologies.[2][4][5]

1. Sample Preparation (Protein Precipitation or Liquid-Liquid Extraction):

-

To a 100 µL aliquot of human plasma, add an internal standard (e.g., isotopically labeled Dabrafenib).

-

For Protein Precipitation: Add 300 µL of ice-cold acetonitrile. Vortex for 1 minute to precipitate proteins.[2]

-

For Liquid-Liquid Extraction: Utilize a suitable organic solvent like ethyl acetate or tert-butyl methyl ether (TBME).[4]

-

Centrifuge the sample at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins or separate the layers.

-

Transfer the supernatant (or organic layer) to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a specific volume (e.g., 100 µL) of the mobile phase.

2. Chromatographic Conditions:

-

HPLC System: A high-performance liquid chromatography system.

-

Analytical Column: A reverse-phase C18 column (e.g., Phenomenex C18, 50 x 4.6 mm, 5.0 µm) is commonly used.[4]

-

Mobile Phase: An isocratic or gradient elution using a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution with an additive (e.g., 0.1% formic acid).[4][18] A typical isocratic mobile phase could be acetonitrile and 0.1% formic acid (85:15, v/v).[4]

-

Flow Rate: A flow rate of 0.3 - 1.0 mL/min is typical.[18][19]

-

Column Temperature: Maintained at a constant temperature, for instance, 25°C.[19]

3. Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in the positive ion mode.[2][4]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Optimization: Ion spray voltage, nebulizer gas, turbo gas, curtain gas, and collision gas pressures and temperatures should be optimized for maximum signal intensity.

4. Validation:

-

The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.[2][5] A typical linear range for Dabrafenib in plasma is 5-5000 ng/mL.[2]

Conclusion

Dabrafenib represents a significant advancement in the era of personalized medicine, offering a targeted therapeutic option for patients with specific BRAF mutations. A comprehensive understanding of its characterization, from its fundamental physicochemical properties and intricate mechanism of action to the robust analytical methods required for its quantification, is paramount for its effective use in research and clinical practice. This guide has synthesized key technical information to provide a foundational resource for professionals in the field of drug development and oncology.

References

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. (n.d.). Retrieved from [Link]

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (n.d.). Retrieved from [Link]

-

Clinical Trials Using Dabrafenib - NCI - National Cancer Institute. (n.d.). Retrieved from [Link]

-

What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. (2024-07-17). Retrieved from [Link]

-

Dabrafenib | Drug Guide - MedSchool. (n.d.). Retrieved from [Link]

-

What are dabrafenib and trametinib? - Dr.Oracle. (2025-08-28). Retrieved from [Link]

-

Clinical Trials Using Dabrafenib Mesylate - NCI - National Cancer Institute. (n.d.). Retrieved from [Link]

-

Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - NIH. (2017-04-20). Retrieved from [Link]

-

Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health. (n.d.). Retrieved from [Link]

-

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid - GlobalChemMall. (n.d.). Retrieved from [Link]

-

This compound | 874289-49-3... (n.d.). Retrieved from [Link]

-

Study Details | NCT01682083 | Dabrafenib With Trametinib in the Adjuvant Treatment of High-risk BRAF V600 Mutation-positive Melanoma (COMBI-AD). | ClinicalTrials.gov. (n.d.). Retrieved from [Link]

-

An LC–MS/MS quantification method development and validation for the dabrafenib in biological matrices - Journal of Applied Pharmaceutical Science. (2023-01-04). Retrieved from [Link]

-

(RP- HPLC)Method Development and Validation of Dabrafenib in Capsule Dosage Form. (2023-10-09). Retrieved from [Link]

-

A Study to Evaluate Dabrafenib and Trametinib With or Without Hydroxychloroquine in Advanced Melanoma - Mayo Clinic. (n.d.). Retrieved from [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PubMed Central. (2013-07-03). Retrieved from [Link]

-

Development and validation of an LC–MS/MS method to measure the BRAF inhibitors dabrafenib and encorafenib quantitatively and - Ovid. (2023-07-17). Retrieved from [Link]

-

Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One. (n.d.). Retrieved from [Link]

-

Simultaneous quantification of dabrafenib and trametinib in human plasma using high-performance liquid chromatography–tandem m - DSpace. (2016-03-25). Retrieved from [Link]

-

Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC - NIH. (n.d.). Retrieved from [Link]

-

Molecular characterization of acquired resistance to the BRAF inhibitor dabrafenib in a patient with BRAF-mutant non-small cell lung cancer - NIH. (n.d.). Retrieved from [Link]

-

Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor | ACS Medicinal Chemistry Letters - ACS Publications. (2016-09-20). Retrieved from [Link]

-

874289-49-3 - 化源网 - CAS号查询. (n.d.). Retrieved from [Link]

-

Discovery of Dabrafenib: A Selective Inhibitor of Raf Kinases with Antitumor Activity against B-Raf-Driven Tumors | ACS Medicinal Chemistry Letters - ACS Publications. (n.d.). Retrieved from [Link]

-

[2-fluoro-5-(propan-2-ylcarbamoyl)phenyl]boronic acid - MOLBASE. (n.d.). Retrieved from [Link]

-

LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed. (2021-11-30). Retrieved from [Link]

-

(PDF) Biological activity of new flavonoid from Hieracium pilosella L - ResearchGate. (2025-08-06). Retrieved from [Link]

-

Biological Activity of an Epilobium angustifolium L. (Fireweed) Infusion after In Vitro Digestion - MDPI. (n.d.). Retrieved from [Link]

Sources

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. Simple and cost-effective liquid chromatography-mass spectrometry method to measure dabrafenib quantitatively and six metabolites semi-quantitatively in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoinduced Conversion of Antimelanoma Agent Dabrafenib to a Novel Fluorescent BRAFV600E Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. ovid.com [ovid.com]

- 6. medschool.co [medschool.co]

- 7. benchchem.com [benchchem.com]

- 8. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. droracle.ai [droracle.ai]

- 12. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]

- 13. Facebook [cancer.gov]

- 14. Facebook [cancer.gov]

- 15. Phase I/II study of dabrafenib trametinib and navitoclax in BRAF mutant melanoma (Phase I and II) and other solid tumors (Phase I only). | NYU Langone Health [clinicaltrials.med.nyu.edu]

- 16. ClinicalTrials.gov [clinicaltrials.gov]

- 17. mayo.edu [mayo.edu]

- 18. LC-MS/MS studies for identification and characterization of new forced degradation products of dabrafenib and establishment of their degradation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jchr.org [jchr.org]

IUPAC name for (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

An In-depth Technical Guide to (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid: A Key Building Block in Modern Drug Discovery

Executive Summary

This compound is a highly functionalized synthetic intermediate that has garnered significant interest within the pharmaceutical and materials science sectors. Its unique trifecta of structural motifs—a reactive boronic acid, a metabolically robust fluorine atom, and a hydrogen-bonding isopropylcarbamoyl group—positions it as a versatile building block for the synthesis of complex molecular architectures. This guide provides an in-depth examination of this compound, covering its physicochemical properties, a validated synthetic pathway, its principal application in palladium-catalyzed cross-coupling reactions, and essential safety protocols. The content herein is curated for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's utility and handling.

Introduction: The Strategic Value of Functionalized Arylboronic Acids

The ascent of boronic acids as indispensable tools in organic synthesis is a direct result of their stability, low toxicity, and versatile reactivity.[1] First synthesized in 1860, their true potential was unlocked with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This Nobel Prize-winning methodology provides a powerful and reliable means of forming carbon-carbon bonds, which is fundamental to the construction of many pharmaceutical agents.[2]

This compound (CAS No. 874289-49-3) is a prime example of a "designer" building block, where each component serves a strategic purpose:

-

The Boronic Acid Group [-B(OH)₂]: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of biaryl structures prevalent in many drug scaffolds.[2] It can also serve as a bioisostere for carboxylic acids or act as a reversible covalent inhibitor by interacting with diols in enzyme active sites.[1]

-

The Fluoro Substituent [-F]: The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry.[2] The high electronegativity and small size of fluorine can modulate the electronic properties (pKa) of nearby functional groups, enhance binding affinity, and, crucially, block sites of metabolic oxidation, thereby improving a drug's pharmacokinetic profile and in-vivo half-life.[2][3]

-

The Isopropylcarbamoyl Group [-C(O)NHCH(CH₃)₂]: This amide moiety provides a vector for establishing critical hydrogen bond interactions with biological targets. It also influences the compound's solubility and cell permeability, offering another point for molecular optimization.[3]

This guide will deconstruct the synthesis and application of this valuable reagent, providing both the theoretical basis and practical, field-proven protocols essential for its successful implementation in a research and development setting.

Physicochemical Profile and Characterization

A thorough understanding of a reagent's physical and spectroscopic properties is the foundation of its effective use.

Table 1: Compound Identification and Properties

| Parameter | Value | Reference |

|---|---|---|

| IUPAC Name | This compound | [4] |

| Synonym(s) | 2-fluoro-5-[(isopropylamino)carbonyl]phenylboronic acid | [4] |

| CAS Number | 874289-49-3 | [4] |

| Molecular Formula | C₁₀H₁₃BFNO₃ | [4] |

| Molecular Weight | 225.02 g/mol | |

| Physical Form | Solid | [4] |

| Storage | Inert atmosphere, room temperature |[4] |

Table 2: Typical Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons (multiplets, ~7.0-8.0 ppm), Isopropyl CH (septet, ~4.1 ppm), Amide NH (broad singlet, ~8.2 ppm), Isopropyl CH₃ (doublet, ~1.2 ppm), Boronic acid OH (broad singlet, exchangeable). |

| ¹³C NMR | Aromatic carbons (~115-165 ppm, showing C-F coupling), Carbonyl carbon (~165 ppm), Isopropyl carbons (~22, 42 ppm). |

| ¹¹B NMR | A single broad peak characteristic of a trigonal planar boronic acid (~25-35 ppm).[5] |

| IR (cm⁻¹) | O-H stretch (broad, ~3300-3500), N-H stretch (~3300), C=O stretch (Amide I, ~1640), N-H bend (Amide II, ~1550), B-O stretch (~1350).[5] |

| HRMS (ESI) | Calculation for [M+H]⁺ or [M-H]⁻ should align with the molecular formula C₁₀H₁₃BFNO₃. |

Synthesis and Purification Workflow

While several methods exist for the synthesis of arylboronic acids, a common and reliable laboratory-scale approach involves a lithium-halogen exchange from a suitable aryl halide precursor, followed by electrophilic trapping with a borate ester. This method offers high yields and is amenable to a wide range of functional groups.[1]

Proposed Synthetic Pathway

The synthesis logically begins with a commercially available precursor, 4-bromo-3-fluorobenzoic acid, which is first converted to the corresponding amide and then subjected to borylation.

Caption: Proposed synthesis of the target boronic acid.

Detailed Experimental Protocol: Synthesis

Disclaimer: This protocol is a representative procedure and should be adapted and optimized by a qualified chemist. All operations must be performed in a fume hood with appropriate personal protective equipment.

Part A: Synthesis of 4-Bromo-N-isopropyl-3-fluorobenzamide (Precursor)

-

Acid Chloride Formation: To a solution of 4-bromo-3-fluorobenzoic acid (1.0 eq.) in dichloromethane (DCM, ~5 mL/mmol) add oxalyl chloride (1.5 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop). Stir at room temperature for 2-3 hours until gas evolution ceases.

-

Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acid chloride in anhydrous DCM (~5 mL/mmol) and cool to 0 °C in an ice bath. Add triethylamine (2.5 eq.) followed by the dropwise addition of isopropylamine (1.2 eq.).

-

Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench the reaction with water. Separate the organic layer, wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can be purified by recrystallization or silica gel chromatography.

Part B: Synthesis of this compound

-

Reaction Setup: In an oven-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-bromo-N-isopropyl-3-fluorobenzamide (1.0 eq.) in anhydrous tetrahydrofuran (THF, ~10 mL/mmol).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Causality Note: Anhydrous conditions and low temperatures are critical to prevent quenching the highly reactive aryllithium intermediate and to avoid side reactions.

-

Borylation (Electrophilic Trap): Stir the mixture at -78 °C for 1 hour. Then, add triisopropyl borate (1.5 eq.) dropwise, again maintaining the low temperature.

-

Quench and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to 0 °C. Quench the reaction by the slow addition of 2 M aqueous HCl until the pH is ~1-2. Stir vigorously for 1 hour to hydrolyze the borate ester.

-

Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude solid can be purified by trituration with a hexanes/ethyl acetate mixture or by recrystallization to yield the final product.

Application Profile: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction to synthesize complex biaryl or heteroaryl-aryl structures.[6]

Catalytic Cycle Overview

The reaction proceeds via a palladium catalyst, typically in the Pd(0) oxidation state, through a well-established catalytic cycle.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This is a general protocol for coupling the title boronic acid with an aryl bromide. Conditions, particularly the choice of catalyst, ligand, and base, may require optimization for specific substrates. [6]

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the desired aryl or heteroaryl bromide (Ar-Br, 1.0 eq.), a suitable base such as Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).[6]

-

Solvent and Degassing: Add a solvent mixture, typically dioxane and water (e.g., 4:1 v/v).[6] Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes. Causality Note: Degassing is essential to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Seal the vessel and heat the reaction mixture to the required temperature (typically 80-100 °C) with vigorous stirring for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl product.

Safety, Handling, and Storage

Proper handling of this reagent is crucial to ensure laboratory safety and maintain product integrity.

-

Hazard Identification: This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[4][7] The GHS pictogram is GHS07 (Exclamation Mark) with the signal word "Warning".[4]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8][9]

-

Engineering Controls: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust.[7][8] Ensure an eyewash station and safety shower are readily accessible.[9]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. Seek medical attention.[8]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek medical advice.[9]

-

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8] Store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation of the boronic acid moiety.[4]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]

Conclusion

This compound is a testament to the power of rational reagent design in modern chemistry. It is not merely a collection of atoms but a carefully crafted tool that provides medicinal chemists with a direct route to novel chemical entities possessing desirable pharmaceutical properties. Its strategic combination of a reactive handle, a metabolic shield, and a binding anchor makes it an exceptionally valuable building block. A comprehensive understanding of its synthesis, reactivity, and handling, as detailed in this guide, is paramount for unlocking its full potential in the accelerated discovery and development of next-generation therapeutics.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Gomes, P., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5847. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]

-

Reyes-Marrero, G., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(42), 25057-25061. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Boronic Acids in Modern Drug Discovery. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Amino-acid derived benzazaboroles: structure and function of a new chemotype. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]

-

Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(10), 1184. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and purification of [2-13C]-5-fluorouracil. Retrieved from [Link]

-

Zhang, Y., et al. (2022). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. Molecules, 27(2), 481. Retrieved from [Link]

-

Li, J., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Science: Materials in Medicine, 28(8), 123. Retrieved from [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 874289-49-3 [sigmaaldrich.cn]

- 5. rsc.org [rsc.org]

- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.pt [fishersci.pt]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the ¹H NMR Spectrum of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid

Abstract

(2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid is a key trifunctional building block in modern medicinal chemistry and materials science, frequently utilized in structure-activity relationship (SAR) studies and the synthesis of complex molecular architectures via cross-coupling reactions. Its precise structural characterization is paramount for ensuring the integrity of downstream applications. This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the theoretical underpinnings of the spectrum, detailing the influence of the fluorine, boronic acid, and isopropylcarbamoyl substituents on chemical shifts and coupling patterns. A field-proven experimental protocol is provided, followed by a detailed interpretation of the spectral data. This document is intended for researchers, chemists, and drug development professionals who rely on NMR spectroscopy for unambiguous structural elucidation.

Part 1: Foundational Principles and Structural Considerations

The ¹H NMR spectrum of this compound is a rich tapestry of information, woven from the electronic and spatial interplay of its constituent functional groups. A thorough understanding of these influences is critical for accurate spectral assignment.

1.1. Molecular Structure and Substituent Effects

The molecule is a 1,2,4-trisubstituted benzene ring. The chemical environment of each proton is uniquely defined by the electronic properties of the three substituents:

-

Boronic Acid (-B(OH)₂): This group is electron-withdrawing through an inductive (-I) effect and acts as a weak deactivator. It significantly deshields the ortho proton (H6). The acidic protons of the B(OH)₂ group itself are labile and their signal is highly sensitive to solvent, concentration, and the presence of water. In aprotic solvents, they often appear as a broad singlet.

-

Fluorine (-F): Located ortho to the boronic acid, fluorine exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+M). Its most significant impact on the ¹H NMR spectrum is through-bond scalar coupling (J-coupling) to adjacent protons.

-

Isopropylcarbamoyl (-CONHCH(CH₃)₂): This amide group is deactivating, exerting both -I and -M effects. It will deshield the ortho proton (H4) and the meta proton (H6).

The combination of these effects results in a downfield shift for all aromatic protons compared to unsubstituted benzene.

1.2. Key Spectroscopic Phenomena

-

¹H-¹⁹F Coupling: The spin-active ¹⁹F nucleus (I = 1/2, 100% natural abundance) couples with nearby protons, splitting their signals. The magnitude of the coupling constant (J) is dependent on the number of bonds separating the nuclei:

-

Exchangeable Protons (B(OH)₂ and NH): The protons on the boronic acid and the amide nitrogen are acidic and can exchange with each other and with trace water in the solvent. This exchange can lead to signal broadening. In solvents like DMSO-d₆, which forms strong hydrogen bonds, this exchange is slowed, often allowing for the observation of sharp signals and their respective couplings. A D₂O exchange experiment is the definitive method for identifying these peaks; upon addition of D₂O, the signals for these protons will diminish or disappear.

-

Boroxine Formation: Phenylboronic acids have a propensity to undergo dehydration, especially upon storage or heating, to form a stable trimeric anhydride known as a boroxine.[3][4][5] The formation of this species will significantly alter the ¹H NMR spectrum. This equilibrium is reversible, and the boroxine can be hydrolyzed back to the monomeric boronic acid by the addition of a small amount of water, a critical consideration during sample preparation.[5]

Part 2: Experimental Protocol and Workflow

To obtain a high-quality, interpretable ¹H NMR spectrum, a standardized and validated protocol is essential.

Detailed Experimental Protocol

-

Sample Preparation: a. Weigh approximately 5-10 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D). The use of DMSO-d₆ is recommended to slow the exchange of the B(OH)₂ and NH protons, allowing for their observation.[6][7] c. Gently vortex the sample until the solid is completely dissolved. If the sample has been stored for an extended period, the presence of boroxine is possible. If the initial spectrum appears unusually complex, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum to promote hydrolysis back to the monomeric acid.[5] d. Transfer the solution to a 5 mm NMR tube.

-

NMR Data Acquisition: a. Use a ¹H NMR spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion. b. Record a standard one-dimensional ¹H spectrum at a constant temperature (e.g., 298 K). c. Acquire sufficient scans (typically 16-64) to achieve a good signal-to-noise ratio. d. Process the data with appropriate Fourier transformation, phase correction, and baseline correction. e. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

Confirmatory Experiments: a. D₂O Exchange: After acquiring the initial spectrum, add 1-2 drops of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The disappearance or significant attenuation of signals confirms them as exchangeable protons (NH, OH). b. ¹H{¹⁹F} Decoupling (Optional): If available, a fluorine-decoupled ¹H experiment can be performed. In this spectrum, all ¹H-¹⁹F couplings will be removed, causing multiplets to collapse into simpler patterns and confirming the assignments.[1]

Analytical Workflow Diagram

The following diagram illustrates the logical flow from sample preparation to final structural confirmation.

Caption: Workflow for the NMR analysis of the target compound.

Part 3: Spectral Analysis and Interpretation

Based on the foundational principles, a detailed prediction and assignment of the ¹H NMR spectrum can be made. The following data are predicted for a spectrum recorded in DMSO-d₆.

Predicted ¹H NMR Data Summary

| Signal Label | Assignment | Predicted δ (ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| 1 | B(OH)₂ | ~8.30 | 2H | br s | - |

| 2 | NH | ~8.55 | 1H | d | JNH,CH ≈ 7.6 |

| 3 | H6 | ~8.05 | 1H | dd | ³JH6,H4 ≈ 8.4, ⁴JH6,F ≈ 5.0 |

| 4 | H4 | ~7.90 | 1H | ddd | ³JH4,H3 ≈ 8.4, ³JH4,H6 ≈ 8.4, ⁴JH4,F ≈ 5.0 |

| 5 | H3 | ~7.45 | 1H | t | ³JH3,H4 ≈ 8.4, ³JH3,F ≈ 8.8 |

| 6 | CH | ~4.08 | 1H | dsep | JCH,NH ≈ 7.6, JCH,CH₃ ≈ 6.6 |

| 7 | CH₃ | ~1.15 | 6H | d | JCH₃,CH ≈ 6.6 |

Multiplicity abbreviations: s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, dsep = doublet of septets, br = broad.

Detailed Signal Assignment

-

Exchangeable Protons (Signals 1 & 2):

-

The two protons of the B(OH)₂ group (Signal 1) are expected to appear as a broad singlet around δ 8.30 ppm. This signal will disappear upon D₂O exchange.

-

The amide NH proton (Signal 2) is anticipated around δ 8.55 ppm. Due to coupling with the adjacent isopropyl CH proton, it should appear as a doublet (J ≈ 7.6 Hz). This peak will also disappear upon D₂O addition.

-

-

Aromatic Region (Signals 3, 4, & 5):

-

H6 (Signal 3): This proton is ortho to the electron-withdrawing boronic acid group, making it the most deshielded aromatic proton at ~δ 8.05 ppm. It is split into a doublet by its ortho-coupling to H4 (³JHH ≈ 8.4 Hz) and further split into a doublet of doublets by its meta-coupling to the fluorine atom (⁴JHF ≈ 5.0 Hz).

-

H4 (Signal 4): Positioned ortho to the amide group, this proton appears around δ 7.90 ppm. It experiences ortho-coupling to both H3 and H6, which have similar coupling constants (~8.4 Hz), and a smaller meta-coupling to fluorine (⁴JHF ≈ 5.0 Hz). This would result in a complex multiplet, best described as a doublet of doublet of doublets, which may appear as a triplet of doublets.

-

H3 (Signal 5): This proton is ortho to the fluorine atom and is the most upfield of the aromatic signals at ~δ 7.45 ppm. It is split by its ortho neighbor H4 (³JHH ≈ 8.4 Hz) and the ortho fluorine atom (³JHF ≈ 8.8 Hz). Since these two coupling constants are very similar, the signal will appear as a triplet (or a narrowly-split doublet of doublets).

-

-

Aliphatic Region (Signals 6 & 7):

-

Isopropyl CH (Signal 6): The methine proton of the isopropyl group is found around δ 4.08 ppm. It is coupled to the six equivalent methyl protons, which would produce a septet, and also to the amide NH proton, resulting in a doublet of septets.

-

Isopropyl CH₃ (Signal 7): The six equivalent protons of the two methyl groups appear as a single doublet at ~δ 1.15 ppm due to their coupling with the single methine proton (J ≈ 6.6 Hz).[8][9]

-

Conclusion

The ¹H NMR spectrum of this compound is complex but entirely predictable through a systematic analysis of its structural features. The key diagnostic characteristics are the downfield positions of the three distinct aromatic protons, the characteristic splitting patterns arising from both ¹H-¹H and ¹H-¹⁹F coupling, and the presence of exchangeable B(OH)₂ and NH protons identifiable with a D₂O exchange experiment. This guide provides the theoretical framework and practical methodology for researchers to confidently assign the spectrum, verify the compound's identity and purity, and proceed with its application in drug discovery and materials science.

References

-

Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). National Institutes of Health. Retrieved from [Link]

-

PSYCHE to Evaluate ¹H-¹⁹F Coupling Constants. (2017). University of Ottawa NMR Facility Blog. Retrieved from [Link]

-

Determination of Magnitudes and Relative Signs of ¹H–¹⁹F Coupling Constants through 1D- and 2D-TOCSY Experiments. (2014). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

NMR Coupling Constants. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. (2018). Raines Lab. Retrieved from [Link]

-

¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. (2001). Analytical Sciences. J-Stage. Retrieved from [Link]

-

¹H NMR spectra of (a) boronic acid end-functionalized poly(ethylene...). (n.d.). ResearchGate. Retrieved from [Link]

-

N-Isopropylbenzamide. (2008). Acta Crystallographica Section E: Crystallographic Communications. IUCr Journals. Retrieved from [Link]

-

Influence of fluorine substituents on the NMR properties of phenylboronic acids. (2014). Magnetic Resonance in Chemistry. ResearchGate. Retrieved from [Link]

-

(PDF) N-Isopropylbenzamide. (2008). ResearchGate. Retrieved from [Link]

-

Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. (2014). Organic & Biomolecular Chemistry. The Royal Society of Chemistry. Retrieved from [Link]

-

3-Fluorophenylboronic acid - Optional[¹H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

¹H and ¹¹B NMR Study of p-Toluene Boronic Acid and Anhydride. (2001). ResearchGate. Retrieved from [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

¹¹B NMR Chemical Shifts. (n.d.). San Diego State University Chemistry. Retrieved from [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). The Journal of Organic Chemistry. ACS Publications. Retrieved from [Link]

-

Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. (2023). Molecules. MDPI. Retrieved from [Link]

-

Phenylboronic acid - Optional[¹H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

N-Isopropylbenzamide. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Change in ³¹P{¹H} NMR spectra during reaction of PhB(OH)₂ with 1b... (n.d.). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). GlobalChemMall. Retrieved from [Link]

-

2-Fluorophenylboronic acid. (n.d.). PubChem. National Institutes of Health. Retrieved from [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2019). Science and Technology of Advanced Materials. PMC, National Institutes of Health. Retrieved from [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules. PMC, National Institutes of Health. Retrieved from [Link]

Sources

- 1. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]

- 2. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. researchgate.net [researchgate.net]

solubility of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid in organic solvents

An In-depth Technical Guide to the Solubility of (2-Fluoro-5-(isopropylcarbamoyl)phenyl)boronic acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a bespoke chemical entity with significant potential in synthetic chemistry and pharmaceutical development. A comprehensive understanding of its solubility in organic solvents is a critical prerequisite for its effective application in reaction chemistry, purification, and formulation. This technical guide provides a detailed examination of the molecular characteristics of this compound that govern its solubility. In the absence of extensive empirical data in the public domain for this specific molecule, this document synthesizes foundational principles of boronic acid chemistry, analyzes the influence of its distinct functional groups, and presents a robust, step-by-step experimental protocol for the systematic determination of its solubility. This guide is designed to empower researchers with the predictive insights and practical methodologies necessary to confidently and accurately assess the solubility of this compound in a variety of organic solvents.

Introduction: The Critical Role of Solubility in the Application of Boronic Acids

Boronic acids and their derivatives are cornerstones of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their utility extends to applications as molecular receptors, in the formation of covalent organic frameworks (COFs), and as biologically active agents.[1] The success of any process involving this compound, from synthesis to formulation, is fundamentally dependent on its solubility characteristics. An optimal solvent system is necessary to ensure reaction efficiency, facilitate purification, and enable the development of stable, deliverable drug formulations.

This guide will delve into the theoretical underpinnings of the solubility of this compound and provide a practical framework for its empirical determination.

Molecular Structure and its Influence on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The structure of this compound presents a unique combination of functional groups that collectively determine its solubility profile.

Key Structural Features:

-

Boronic Acid Moiety (-B(OH)₂): This functional group is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents. However, boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[1][2] This equilibrium is influenced by the solvent and can complicate solubility measurements, as the acid and its boroxine will exhibit different solubilities.[2]

-

Fluorine Substituent (-F): The presence of a fluorine atom at the ortho position increases the Lewis acidity of the boron atom.[3] This heightened acidity can influence interactions with Lewis basic solvents. The high electronegativity of fluorine can also lead to distinct dipole-dipole interactions.

-

Isopropylcarbamoyl Group (-C(O)NHCH(CH₃)₂): This bulky, lipophilic group introduces both hydrogen bonding capabilities (via the N-H and C=O) and significant nonpolar character. This duality suggests that the molecule may exhibit solubility in a broader range of solvents, including those with moderate polarity.

-

Aromatic Ring: The phenyl ring provides a hydrophobic backbone, contributing to solubility in less polar, aromatic solvents through π-π stacking interactions.

The interplay of these features suggests that this compound is a polar molecule, with the capacity for both hydrogen bonding and nonpolar interactions.

Predicting Solubility: A Qualitative Assessment

Based on general principles of "like dissolves like" and empirical data from analogous compounds such as phenylboronic acid and 2-fluorophenylboronic acid, we can predict the qualitative solubility of this compound in common organic solvents.[4][5]

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Water | Soluble to Moderately Soluble | The boronic acid and carbamoyl groups can form strong hydrogen bonds with protic solvents.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile, THF | Generally Soluble | The high polarity of these solvents can effectively solvate the polar functional groups of the molecule.[5] |

| Ethers | Diethyl ether, Dioxane | Moderately Soluble | Ethers can act as hydrogen bond acceptors, interacting with the -B(OH)₂ and -NH groups. Phenylboronic acid shows high solubility in ethers.[2][6] |

| Ketones | Acetone, 3-Pentanone | Moderately to Highly Soluble | Ketones are polar aprotic solvents that can engage in hydrogen bonding and are generally good solvents for phenylboronic acids.[2][6] |

| Halogenated | Dichloromethane, Chloroform | Sparingly to Moderately Soluble | These solvents can solvate the molecule through dipole-dipole interactions. Phenylboronic acid has moderate solubility in chloroform.[2][6] |

| Nonpolar | Toluene, Hexanes | Sparingly Soluble to Insoluble | The overall polarity of the molecule is likely too high for significant interaction with nonpolar solvents.[5] Phenylboronic acid exhibits very low solubility in hydrocarbons.[2][6] |

Note: This table provides a qualitative forecast. Empirical verification is essential for precise applications.

Experimental Determination of Equilibrium Solubility

The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[7] This method establishes equilibrium between the dissolved and solid states of the solute, providing a thermodynamically accurate measure of solubility.[8]

Experimental Workflow

The following diagram illustrates the key stages of the equilibrium solubility determination process.

Caption: Workflow for Equilibrium Solubility Determination.

Detailed Step-by-Step Protocol

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-